Specific Scientific Field: Medicinal Chemistry
Summary of the Application: The compound N-substituted benzimidazole carboxamides, which bear either a variable number of methoxy and/or hydroxy groups, have been designed and synthesized for their biological activity .
Methods of Application or Experimental Procedures: The targeted carboxamides were designed to investigate the influence of the number of methoxy and/or hydroxy groups, the type of substituent placed on the N atom of the benzimidazole core, and the type of substituent placed on the benzimidazole core on biological activity .
Results or Outcomes: The most promising derivatives with pronounced antiproliferative activity proved to be N-methyl-substituted derivatives with hydroxyl and methoxy groups at the phenyl ring and cyano groups on the benzimidazole nuclei with selective activity against the MCF-7 cell line (IC 50 = 3.1 μM) .
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: A novel series of methoxyphenyl thiazole carboxamide derivatives have been designed and synthesized to evaluate their cyclooxygenase (COX) suppressant and cytotoxic properties .
Methods of Application or Experimental Procedures: The synthesized compounds were characterized using 1 H, 13 C-NMR, IR, and HRMS spectrum analysis and were evaluated for their selectivity towards COX-1 and COX-2 using an in vitro COX inhibition assay kit .
Results or Outcomes: The results revealed that all synthesized molecules have potent inhibitory activities against COX enzymes. The percentage of inhibitory activities at 5 µM concentration against the COX2 enzyme was in the range of 53.9–81.5%, while the percentage against the COX-1 enzyme was 14.7–74.8% .
N-Methoxy-N-methyloxazole-4-carboxamide is a heterocyclic compound characterized by an oxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom. This compound has the molecular formula and a molecular weight of approximately 158.17 g/mol. The presence of the methoxy and carboxamide functional groups enhances its potential for various biological activities and applications in medicinal chemistry. The unique structural features of N-Methoxy-N-methyloxazole-4-carboxamide suggest that it may exhibit interesting pharmacological properties.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
The synthesis of N-Methoxy-N-methyloxazole-4-carboxamide can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while optimizing yields and purity.
N-Methoxy-N-methyloxazole-4-carboxamide has potential applications in several fields:
Interaction studies involving N-Methoxy-N-methyloxazole-4-carboxamide focus on its binding affinity to various biological targets. Techniques employed in these studies include:
These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic effects.
Several compounds share structural features with N-Methoxy-N-methyloxazole-4-carboxamide. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methylisoxazole-3-carboxamide | Isoxazole ring; carboxamide group | Lacks methoxy substituent |
| 5-Methylisoxazole-3-carboxylic acid | Isoxazole ring; carboxylic acid | Contains a carboxylic acid instead of an amide |
| N-Methyl-N-tosylcarboxamide | Contains a tosyl group | Different leaving group; used in various transformations |
| 5-Chloro-N-methylisoxazole-3-carboxamide | Chlorine substituent on isoxazole | Potentially different reactivity due to halogen |
The uniqueness of N-Methoxy-N-methyloxazole-4-carboxamide lies in its specific methoxy substitution on the nitrogen atom, which may influence its solubility, stability, and biological activity compared to similar compounds. This distinctive feature could enhance its therapeutic potential and differentiate it from other isoxazole derivatives.
N-Methoxy-N-methyloxazole-4-carboxamide belongs to the oxazole class of heterocyclic compounds, featuring a five-membered aromatic ring with oxygen at position 1 and nitrogen at position 3 (Figure 1). The carboxamide group (-CONH-) at position 4 and the N-methoxy-N-methyl (-N(OCH₃)(CH₃)) substituents define its structure.
IUPAC Name: N-Methoxy-N-methyl-1,3-oxazole-4-carboxamide.
Molecular Formula: C₆H₈N₂O₃.
Molecular Weight: 156.14 g/mol.
SMILES: CN(C(=O)C1=COC=N1)OC.
The compound’s planar oxazole core allows π-π stacking interactions, while the carboxamide group facilitates hydrogen bonding, critical for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | N-Methoxy-N-methyl-1,3-oxazole-4-carboxamide |
| CAS Registry Number | 170486-48-3 |
Oxazoles were first synthesized by Hantzsch in 1887 via cyclocondensation reactions. The Robinson-Gabriel synthesis (1909–1910) enabled access to 2,5-diaryloxazoles, while the Fischer oxazole synthesis (1896) utilized cyanohydrins and aldehydes. N-Methoxy-N-methyloxazole-4-carboxamide emerged in the 2000s as a derivative optimized for synthetic versatility, building on advancements in microwave-assisted and catalytic methods. Its development reflects the shift toward functionalized heterocycles in drug discovery.
Oxazole derivatives are classified by substituent patterns:
Compared to thiazoles (sulfur-containing analogues), oxazoles exhibit reduced aromaticity but greater solubility due to oxygen’s electronegativity. The carboxamide group enhances hydrogen-bonding capacity, making this compound a preferred scaffold for enzyme inhibition studies.
This compound’s significance arises from:
Recent studies highlight its role in synthesizing HDAC6 inhibitors and GPR40 agonists, underscoring its relevance in oncology and metabolic disorder research.